molecular formula C15H26N2O3S2 B14674158 Methanethiol, (N-1-adamantylpropyl)amidino-, hydrogen sulfate (ester) CAS No. 40283-74-7

Methanethiol, (N-1-adamantylpropyl)amidino-, hydrogen sulfate (ester)

Cat. No.: B14674158
CAS No.: 40283-74-7
M. Wt: 346.5 g/mol
InChI Key: LSCXOLOEXRAZJZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanethiol, (N-1-adamantylpropyl)amidino-, hydrogen sulfate (ester) typically involves multiple steps, including the formation of the amidino group and the esterification process. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of Methanethiol, (N-1-adamantylpropyl)amidino-, hydrogen sulfate (ester) involves large-scale chemical processes that ensure consistency and efficiency. These methods often utilize advanced technologies and equipment to control reaction parameters and optimize production.

Chemical Reactions Analysis

Types of Reactions

Methanethiol, (N-1-adamantylpropyl)amidino-, hydrogen sulfate (ester) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.

    Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms.

Scientific Research Applications

Methanethiol, (N-1-adamantylpropyl)amidino-, hydrogen sulfate (ester) has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential and pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanethiol, (N-1-adamantylpropyl)amidino-, hydrogen sulfate (ester) involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the context and application

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methanethiol, (N-1-adamantylpropyl)amidino-, hydrogen sulfate (ester) include other amidino and ester derivatives with comparable structures and properties.

Uniqueness

Methanethiol, (N-1-adamantylpropyl)amidino-, hydrogen sulfate (ester) is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

40283-74-7

Molecular Formula

C15H26N2O3S2

Molecular Weight

346.5 g/mol

IUPAC Name

1-[3-[(1-amino-2-sulfosulfanylethylidene)amino]propyl]adamantane

InChI

InChI=1S/C15H26N2O3S2/c16-14(10-21-22(18,19)20)17-3-1-2-15-7-11-4-12(8-15)6-13(5-11)9-15/h11-13H,1-10H2,(H2,16,17)(H,18,19,20)

InChI Key

LSCXOLOEXRAZJZ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCCN=C(CSS(=O)(=O)O)N

Origin of Product

United States

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